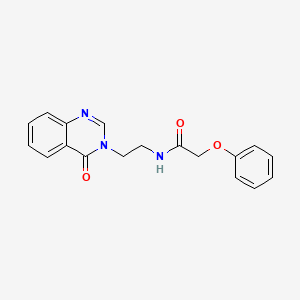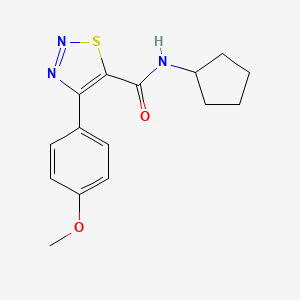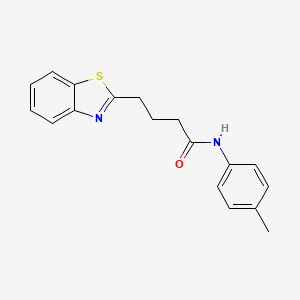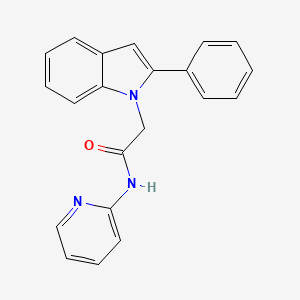
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide typically involves the reaction of 4-oxoquinazoline derivatives with phenoxyacetic acid derivatives. One common method involves the use of methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate as a starting material . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as N,N-dimethylamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce hydroxyl derivatives.
科学研究应用
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it can bind to penicillin-binding proteins, inhibiting their activity and thereby exerting antibacterial effects . The compound may also interfere with other cellular pathways, leading to its diverse biological activities.
相似化合物的比较
Similar Compounds
Uniqueness
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is unique due to its specific structure, which combines the quinazolinone core with a phenoxyacetamide moiety
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O3/c22-17(12-24-14-6-2-1-3-7-14)19-10-11-21-13-20-16-9-5-4-8-15(16)18(21)23/h1-9,13H,10-12H2,(H,19,22) |
InChI 键 |
RVRTZXAYEDKHCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide](/img/structure/B15104462.png)

![4,7-dimethoxy-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15104474.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide](/img/structure/B15104480.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15104484.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15104490.png)
![N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B15104505.png)

![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide](/img/structure/B15104521.png)
![(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B15104551.png)
